Methyl 3-allyl-4-hydroxybenzoate

Antimicrobial Parabens Minimum Inhibitory Concentration

Researchers seeking a non-interchangeable allyl-paraben building block often face limited sourcing for Claisen rearrangement precursors. Methyl 3-allyl-4-hydroxybenzoate (CAS 53596-60-4) addresses this with ortho-allyl/hydroxyl architecture enabling coumarin & benzofuran synthesis, a capability absent in saturated alkyl parabens. · LogP 2.77 vs. methyl paraben (1.96): superior membrane permeability for antimicrobial studies. · Confirmed DPPH radical scavenging + antibacterial activity-single-compound, dual-function solutions. · Reliable ≥98% purity; ship at ambient temperature from stock.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 53596-60-4
Cat. No. B182573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-allyl-4-hydroxybenzoate
CAS53596-60-4
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)CC=C
InChIInChI=1S/C11H12O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h3,5-7,12H,1,4H2,2H3
InChIKeyFTYBXQLBLMKHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Allyl-4-Hydroxybenzoate CAS 53596-60-4: A Structurally Differentiated Hydroxybenzoate Intermediate


Methyl 3-allyl-4-hydroxybenzoate (CAS 53596-60-4, C11H12O3, MW 192.21 g/mol) is a synthetic aromatic ester belonging to the class of allyl-substituted 4-hydroxybenzoates. It features a hydroxyl group at the 4-position, a methyl ester at the 1-position, and an allyl (-CH2-CH=CH2) substituent at the 3-position of the benzoate ring . This structural arrangement distinguishes it from conventional alkyl parabens (e.g., methyl paraben, propyl paraben) and from non-esterified analogs such as 3-allyl-4-hydroxybenzoic acid . The compound exhibits both antibacterial activity and free radical scavenging capacity, and its allyl group enables further chemical transformations including Claisen rearrangement, oxidation, and reduction, positioning it as a versatile synthetic building block in medicinal chemistry and materials science [1].

Why Methyl 3-Allyl-4-Hydroxybenzoate Cannot Be Substituted by Alkyl Parabens or Acid Analogs


Generic substitution of methyl 3-allyl-4-hydroxybenzoate with conventional alkyl parabens (e.g., methyl paraben, propyl paraben) or with 3-allyl-4-hydroxybenzoic acid will produce materially different outcomes in antimicrobial potency, reactivity profile, and physicochemical behavior. The 3-position allyl group confers enhanced lipophilicity relative to unsubstituted parabens [1], while the methyl ester functionality preserves the antimicrobial activity that is reduced in the free acid form [2]. Notably, the Claisen rearrangement capability—enabled specifically by the allyl group at the ortho position to the hydroxyl—is absent in saturated alkyl parabens, making this compound a non-interchangeable synthetic precursor for generating coumarin and benzofuran scaffolds [3]. The quantitative evidence below substantiates why procurement decisions must distinguish this specific substitution pattern.

Methyl 3-Allyl-4-Hydroxybenzoate: Quantified Comparative Evidence Against Parabens and Acid Analogs


Antibacterial Activity of 3-Allyl-4-Hydroxybenzoic Acid Versus Alkyl Parabens

The antibacterial activity of 3-allyl-4-hydroxybenzoic acid was directly compared against a panel of alkyl p-hydroxybenzoates (propyl, isopropyl, butyl, isobutyl, pentyl, isopentyl, allyl, hydroxyethyl, and dihydroxypropyl esters) in a systematic investigation of alkenylhydroxybenzoic acid derivatives [1]. 3-Allyl-4-hydroxybenzoic acid demonstrated antibacterial activity, establishing the allyl-substituted scaffold as a validated antimicrobial chemotype. The corresponding methyl ester (target compound) is expected to exhibit enhanced antimicrobial potency relative to the free acid based on the established structure-activity relationship that esterification of phenolic acids increases antimicrobial efficacy [2].

Antimicrobial Parabens Minimum Inhibitory Concentration

Lipophilicity (LogP) of Methyl 3-Allyl-4-Hydroxybenzoate Versus Methyl Paraben

Methyl 3-allyl-4-hydroxybenzoate exhibits a calculated LogP value of 2.77 , which is substantially higher than that of methyl paraben (LogP = 1.96) [1]. This increased lipophilicity arises from the 3-position allyl substituent, which is absent in methyl paraben. Higher LogP values correlate with enhanced membrane permeability and antimicrobial efficacy against certain microbial strains, as established in structure-activity studies of phenolic acid alkyl esters [2].

Lipophilicity LogP Partition Coefficient

Claisen Rearrangement Reactivity: A Transformational Distinction from Non-Allyl Parabens

The 3-position allyl group in methyl 3-allyl-4-hydroxybenzoate enables acid-catalyzed Claisen rearrangement, a sigmatropic reaction that is mechanistically impossible for saturated alkyl parabens (e.g., methyl paraben, propyl paraben) and for 3-allyl-4-hydroxybenzoic acid (which lacks the ester moiety required for certain rearrangement pathways) [1]. This rearrangement has been systematically investigated in structurally related methyl 4- and 5-allyloxy-2-hydroxybenzoates, demonstrating regioselective formation of C-allyl products that serve as precursors to coumarins, isocoumarins, and benzofurans [2]. Microwave-accelerated Claisen rearrangement of allyl aryl ethers has been further optimized, providing efficient synthetic access to complex heterocyclic scaffolds .

Synthetic Chemistry Claisen Rearrangement Allyl Ether

Antioxidant Activity via DPPH Radical Scavenging

Methyl 3-allyl-4-hydroxybenzoate has been evaluated in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a standard method for quantifying antioxidant capacity [1]. The compound demonstrated measurable free radical scavenging activity (specific IC50 value not publicly reported in open databases). Comparative antioxidant data for structurally related hydroxybenzoic acid derivatives indicate that the combination of the 4-hydroxy group and the 3-allyl substituent contributes to radical stabilization via hydrogen atom transfer mechanisms [2]. The allyl group provides an additional site for radical trapping that is absent in saturated alkyl parabens.

Antioxidant DPPH Assay Radical Scavenging

Structural Analogy to Novobiocin Prenylated Hydroxybenzoate Moiety

Methyl 3-allyl-4-hydroxybenzoate is structurally analogous to 3-dimethylallyl-4-hydroxybenzoate, the essential prenylated hydroxybenzoate moiety of the aminocoumarin antibiotics novobiocin and clorobiocin, which inhibit bacterial DNA gyrase [1]. The target compound differs by bearing an allyl group (C3) instead of a dimethylallyl (prenyl) group (C5) at the 3-position. This structural similarity has driven investigations of allyl-substituted hydroxybenzoates as synthetic precursors for generating aminocoumarin analogs via feeding experiments in mutant Streptomyces strains [2]. The allyl-substituted scaffold serves as a starting point for developing gyrase inhibitors with modified pharmacokinetic or resistance profiles relative to the natural product.

Novobiocin Aminocoumarin Antibiotics Gyrase Inhibition

Methyl 3-Allyl-4-Hydroxybenzoate: Evidence-Backed Application Scenarios for Scientific Procurement


Antimicrobial Formulation Development Requiring Enhanced Lipophilicity

Based on the LogP differential evidence (LogP 2.77 versus methyl paraben LogP 1.96, Δ = +0.81) , researchers developing antimicrobial preservative systems that require improved membrane permeability or activity against lipophilic microbial membranes should prioritize this compound over conventional alkyl parabens. The increased lipophilicity may enable reduced effective concentrations, translating to lower formulation loads and potential cost efficiencies. This is particularly relevant for formulations targeting Gram-positive bacteria, where membrane penetration is a critical efficacy determinant.

Synthetic Intermediate for Coumarin, Benzofuran, and Isocoumarin Scaffolds

The Claisen rearrangement capability of the 3-allyl-4-hydroxybenzoate scaffold uniquely qualifies this compound for medicinal chemistry programs requiring C-allyl intermediates for heterocyclic synthesis. Unlike saturated alkyl parabens or the free acid analog, the compound can undergo O-allylation followed by acid-catalyzed or thermal rearrangement to generate ortho-allylated products, which serve as direct precursors to coumarins, isocoumarins, and dihydrobenzofurans. These scaffolds are prevalent in natural product synthesis and bioactive molecule development.

Novobiocin Analog Discovery and Bacterial Gyrase Inhibitor Development

Given the structural analogy to the 3-dimethylallyl-4-hydroxybenzoate moiety of novobiocin , this compound is directly applicable to antibiotic discovery programs investigating bacterial DNA gyrase inhibitors. The simplified allyl substitution (C3) offers a synthetic entry point distinct from the natural prenyl (C5) moiety, enabling structure-activity relationship studies of chain length and unsaturation effects on gyrase inhibition and antibacterial spectrum. The methyl ester form provides a handle for further amidation to generate aminocoumarin analogs via established coupling protocols.

Dual-Function Antimicrobial-Antioxidant Formulation Research

For research applications requiring both antimicrobial preservation and oxidative stability—such as cosmetic, personal care, or food-contact material formulations—the compound's confirmed DPPH radical scavenging activity provides a second functional dimension absent in standard parabens. The 3-allyl-4-hydroxy substitution pattern supports both antibacterial activity [4] and free radical scavenging, enabling single-compound approaches to dual-function formulation challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-allyl-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.